

reagents required for preparing 2-(2-Chlorophenyl)-2-nitrocyclopentanone from cyclopentanone

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-2-nitrocyclopentanone

Cat. No.: B13666582

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This Application Note details the synthesis of **2-(2-Chlorophenyl)-2-nitrocyclopentanone**, a structural analog of the ketamine precursor 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH).

While the cyclohexanone derivative is a well-documented intermediate in the synthesis of arylcyclohexylamines (e.g., Ketamine, Tiletamine), the cyclopentanone analog requires specific synthetic adaptations due to the higher ring strain and altered enolate reactivity of the five-membered ring.

This guide presents a two-step convergent protocol prioritized for safety, scalability, and chemical purity.

- Step 1: Palladium-catalyzed
-arylation of cyclopentanone to install the 2-chlorophenyl group.
- Step 2: Oxidative nitration of the

-aryl ketone using a Cerium(IV)/Copper(II) system to install the nitro group at the quaternary center.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule contains a quaternary carbon at the

-position, substituted with both a nitro group and a sterically demanding ortho-chlorophenyl ring.

Disconnection Logic:

- C-N Disconnection (Nitration): Introducing the nitro group last avoids the handling of unstable -nitro ketone intermediates (e.g., 2-nitrocyclopentanone) which are prone to ring cleavage and polymerization.
- C-C Disconnection (Arylation): The 2-chlorophenyl group is best installed via transition-metal catalysis. Traditional Grignard additions to -haloketones are prone to rearrangement (Favorskii) or elimination in cyclopentyl systems.

Selected Pathway:

Figure 1: Convergent synthetic pathway avoiding unstable nitro-intermediates.

Part 2: Reagents & Equipment

Chemicals Required

Reagent	CAS No.[1][2][3][4]	Role	Purity Requirement
Cyclopentanone	120-92-3	Starting Material	>99%, Dry
1-Bromo-2-chlorobenzene	694-80-4	Aryl Electrophile	>98%
Pd(OAc) ₂	3375-31-3	Catalyst Precursor	98%
Xantphos	161265-03-8	Ligand	97%
Sodium tert-butoxide	865-48-5	Base	97%, Anhydrous
Cerium(IV) Ammonium Nitrate (CAN)	16774-21-3	Nitrating Agent/Oxidant	99% (Reagent Grade)
Copper(II) Acetate	142-71-2	Co-catalyst	98%
1,2-Dichloroethane (DCE)	107-06-2	Solvent (Step 2)	Anhydrous
Toluene	108-88-3	Solvent (Step 1)	Anhydrous, Degassed

Equipment

- Inert Atmosphere Glovebox or Schlenk Line: Essential for Step 1 (oxygen-sensitive catalyst).
- Pressure Vessel (Sealed Tube): Required for Step 2 to contain NO_x vapors and allow heating above boiling point if necessary.
- Flash Chromatography System: For purification of the intermediate and final product.

Part 3: Detailed Protocol

Step 1: Synthesis of 2-(2-Chlorophenyl)cyclopentanone

Mechanism: Palladium-catalyzed enolate cross-coupling (Buchwald-Hartwig

-arylation). The bulky Xantphos ligand facilitates the coupling of the sterically hindered ortho-substituted aryl halide.

- Setup: In a glovebox or under argon flow, charge a flame-dried 250 mL round-bottom flask with:
 - Pd(OAc)₂ (1.0 mol%)
 - Xantphos (1.5 mol%)[5]
 - Sodium tert-butoxide (1.2 equivalents)
 - Toluene (0.5 M concentration relative to ketone)
- Addition: Add Cyclopentanone (1.0 equiv) and 1-Bromo-2-chlorobenzene (1.0 equiv) via syringe.
- Reaction: Seal the flask and heat to 80°C for 12–16 hours. The solution will typically turn from orange to dark brown/black.
- Workup:
 - Cool to room temperature.[1][6][7]
 - Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black.
 - Wash the filtrate with water (2x) and brine (1x).
 - Dry over MgSO₄, filter, and concentrate in vacuo.
- Purification: Purify via flash column chromatography (Hexanes:EtOAc 95:5 to 90:10).
 - Target Yield: 75–85%.
 - Appearance: Colorless to pale yellow oil.

Step 2: Oxidative Nitration to 2-(2-Chlorophenyl)-2-nitrocyclopentanone

Mechanism: A radical-polar crossover mechanism. The enol of the ketone undergoes Single Electron Transfer (SET) oxidation by Ce(IV) to a radical cation, which is trapped by NO₂ (generated from CAN decomposition or added source) or undergoes ligand transfer from a Cu-nitro species.

- Setup: In a heavy-walled pressure tube (15–50 mL capacity), dissolve 2-(2-Chlorophenyl)cyclopentanone (1.0 equiv, from Step 1) in 1,2-Dichloroethane (DCE) (0.2 M).
- Reagents: Add Cerium(IV) Ammonium Nitrate (CAN) (2.5 equivalents) and Copper(II) Acetate (0.2 equivalents).
 - Note: The copper catalyst promotes the specific nitration at the -position and suppresses ring-opening oxidation.
- Reaction: Seal the tube and heat to 80°C in an oil bath for 6–12 hours.
 - Observation: The reaction mixture will change color (often green to yellow/brown) as Ce(IV) is reduced to Ce(III).
- Monitoring: Monitor by TLC. The product is typically less polar than the starting ketone due to the nitro group masking the enolizable position.
- Workup:
 - Cool to room temperature.[1][6][7]
 - Dilute with Dichloromethane (DCM) and water.
 - Separate the organic layer and wash with saturated NaHCO₃ (to remove acidic byproducts) and brine.
 - Dry over Na₂SO₄ and concentrate.[8]
- Purification: Purify via flash chromatography (Hexanes:EtOAc 90:10).
 - Target Yield: 50–65%.

- Appearance: Yellowish solid or viscous oil.

Part 4: Mechanism of Action (Step 2)

The oxidative nitration mediated by CAN/Cu is complex. The diagram below illustrates the radical pathway that allows the formation of the quaternary center, which is difficult to achieve via standard electrophilic nitration (e.g., HNO₃/H₂SO₄).

Figure 2: Proposed radical mechanism for the oxidative nitration of the tertiary
-carbon.

Part 5: Safety & Troubleshooting

Hazard	Mitigation
Nitro Compounds	Potentially energetic/explosive. Do not heat the crude residue above 100°C. Store the final product in a cool, dark place.
CAN (Oxidant)	Strong oxidant. Keep away from reducing agents and organic solvents until the reaction setup.
DCE (Solvent)	Carcinogenic and toxic. Handle only in a fume hood.
Reaction Pressure	Step 2 generates gas. Use a blast shield and a rated pressure vessel.

Troubleshooting:

- Low Yield in Step 1: Ensure the Pd catalyst and Ligand are premixed or use a pre-formed catalyst like Pd(dba)₂. Oxygen exclusion is critical.
- Incomplete Nitration (Step 2): If starting material remains, add another 0.5 equiv of CAN and continue heating. If ring-opening byproducts (dicarboxylic acids) form, reduce the temperature to 60°C and extend the time.

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